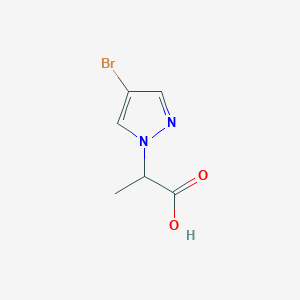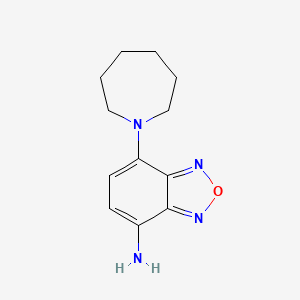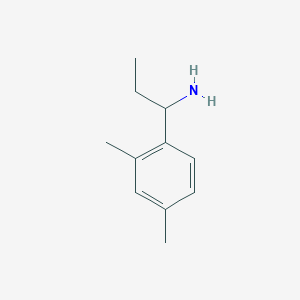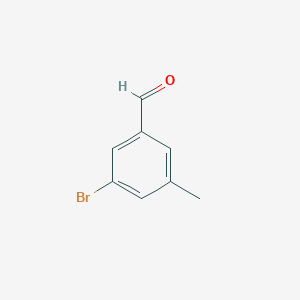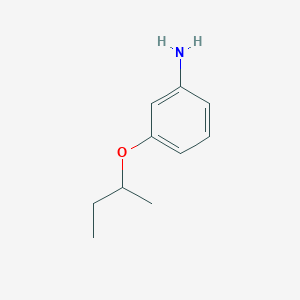![molecular formula C10H7N3O B1341106 2-(Furan-2-yl)imidazo[1,2-b]pyridazine CAS No. 951625-69-7](/img/structure/B1341106.png)
2-(Furan-2-yl)imidazo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)imidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused ring system consisting of an imidazo[1,2-b]pyridazine core with a furan ring attached at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Direcciones Futuras
Imidazo[1,2-b]pyridazines have been attracting substantial interest due to their potential pharmaceutical applications . The recent developments in the synthesis of imidazo[1,2-b]pyridazines from various substrates have been summarized, providing new initiatives to chemists towards the synthesis of imidazo[1,2-b]pyridazines . This review may guide medicinal chemists for the quest of novel imidazo[1,2-b]pyridazine compounds with enhanced pharmacokinetics profile and efficiency .
Mecanismo De Acción
Target of Action
Similar compounds such as imidazo[1,2-b]pyridazines have been reported to inhibit interleukin-17a (il-17a) , and transforming growth factor-β activated kinase (TAK1) . These targets play a crucial role in mediating inflammatory responses in the body .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as il-17a or tak1, to inhibit their activity . This inhibition could lead to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation .
Biochemical Pathways
Related compounds have been shown to impact the il-23/il-17 axis, which is critical to the pathogenesis of psoriatic disease . By inhibiting IL-17A, these compounds can disrupt this pathway, leading to improved symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Result of Action
Related compounds have been shown to dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis by inhibiting il-17a .
Análisis Bioquímico
Biochemical Properties
2-(Furan-2-yl)imidazo[1,2-b]pyridazine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as PI3K and mTOR, which are crucial in cell signaling pathways . The interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity. This inhibition can lead to downstream effects on cellular processes such as proliferation and survival. Additionally, this compound has been found to interact with proteins involved in inflammatory responses, such as IL-17A, making it a potential candidate for treating autoimmune diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated anti-proliferative activity, particularly against non-small cell lung cancer (NSCLC) cell lines such as A549 and H460 . It induces cell cycle arrest at the G1 phase and inhibits the phosphorylation of key signaling proteins like AKT and S6 . These actions result in the suppression of cell growth and proliferation. Furthermore, this compound influences gene expression by modulating the activity of transcription factors involved in cell survival and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of the PI3K/mTOR signaling pathway . By binding to the active sites of PI3K and mTOR, this compound prevents the phosphorylation and activation of downstream targets, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound acts as an IL-17A inhibitor, blocking the interaction between IL-17A and its receptor, which is crucial for inflammatory responses . This inhibition can mitigate chronic inflammation and tissue damage associated with autoimmune diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged anti-proliferative effects in cancer cell lines . The compound’s efficacy may diminish over time due to potential adaptive responses by the cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and gastrointestinal disturbances have been reported . The therapeutic window for this compound is relatively narrow, necessitating careful dose optimization to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The metabolism of this compound results in the formation of various metabolites, some of which retain biological activity. These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of this compound. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various subcellular compartments, including the cytoplasm and nucleus. The distribution pattern is influenced by factors such as lipophilicity and the presence of targeting signals. The accumulation of this compound in specific tissues can enhance its therapeutic effects but may also contribute to toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize predominantly in the cytoplasm and nucleus, where it can interact with its molecular targets . The presence of specific targeting signals or post-translational modifications can direct this compound to particular subcellular compartments, enhancing its efficacy. For example, nuclear localization allows the compound to modulate gene expression by interacting with transcription factors and other nuclear proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridazine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine core .
Comparación Con Compuestos Similares
2-(Furan-2-yl)imidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused imidazo ring but differ in their biological activities and applications.
Imidazo[1,2-b]pyrazines: Similar in structure but with different substituents and functional groups, leading to varied chemical and biological properties.
Uniqueness
The presence of the furan ring in this compound imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable scaffold for drug discovery and development .
Propiedades
IUPAC Name |
2-(furan-2-yl)imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c1-4-10-12-8(7-13(10)11-5-1)9-3-2-6-14-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOWMZLMKRQUFCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
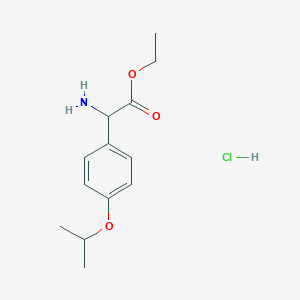
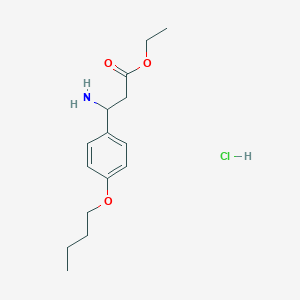
![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)
![3-[2-(Benzyloxy)-5-propylphenyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1341029.png)
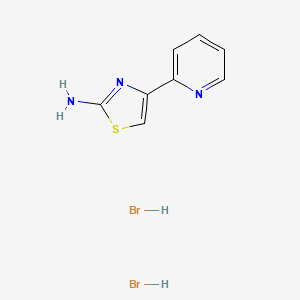
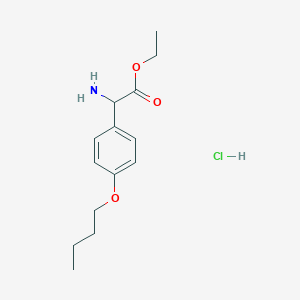
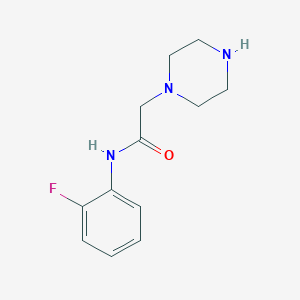

![4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline](/img/structure/B1341050.png)
